PBB3
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Overview
Description
Pyridinyl-butadienyl-benzothiazole (PBB3) is a compound primarily known for its use as a positron emission tomography (PET) tracer. It is specifically designed to detect tau protein aggregates in the brain, which are characteristic of neurodegenerative diseases such as Alzheimer’s disease . This compound has shown promise in providing high-contrast imaging of tau pathologies, making it a valuable tool in both research and clinical settings .
Preparation Methods
The synthesis of PBB3 involves several steps. One method includes the reaction of a tert-butyldimethylsilyl desmethyl precursor with carbon-11 methyl iodide using potassium hydroxide as a base, followed by deprotection . This method ensures the production of this compound with high radiochemical purity and specific activity . Industrial production methods for this compound are not widely documented, but the synthesis protocols are designed to be reproducible across multiple PET facilities .
Chemical Reactions Analysis
PBB3 undergoes various chemical reactions, including photoisomerization, where exposure to fluorescent light can lead to a decrease in its radiochemical purity . The compound is also subject to rapid metabolism in plasma, although it retains a significant proportion of its original form in brain tissue . Common reagents used in the synthesis of this compound include potassium hydroxide and carbon-11 methyl iodide . The major product formed from these reactions is the radiolabeled this compound, which is used for PET imaging .
Scientific Research Applications
PBB3 is extensively used in scientific research, particularly in the field of neurodegenerative diseases. It serves as a PET tracer for imaging tau protein aggregates in the brain, providing insights into the progression of diseases like Alzheimer’s . The compound has also been used to study other tauopathies and to differentiate between Alzheimer’s and non-Alzheimer’s tauopathies . Additionally, this compound has applications in translational research, bridging the gap between animal models and human studies .
Mechanism of Action
PBB3 exerts its effects by binding to tau protein aggregates in the brain. The compound is designed to cross the blood-brain barrier and selectively bind to tau fibrils, allowing for high-contrast imaging of tau pathologies . The binding of this compound to tau aggregates enables the visualization of these structures using PET imaging, providing valuable information on the distribution and progression of tau-related diseases .
Comparison with Similar Compounds
While these compounds target similar binding sites, PBB3 has been shown to have its own unique binding site . This distinct binding property makes this compound a valuable tool for imaging tau pathologies with potentially fewer off-target effects compared to other tracers . The comparison highlights the uniqueness of this compound in providing high-contrast imaging of tau aggregates .
Properties
CAS No. |
1565796-97-5 |
---|---|
Molecular Formula |
C17H15N3OS |
Molecular Weight |
309.38 |
IUPAC Name |
2-[(1E,3E)-4-[6-(methylamino)pyridin-3-yl]buta-1,3-dienyl]-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C17H15N3OS/c1-18-16-9-6-12(11-19-16)4-2-3-5-17-20-14-8-7-13(21)10-15(14)22-17/h2-11,21H,1H3,(H,18,19)/b4-2+,5-3+ |
InChI Key |
LBCRWMJTAFCLCL-ZUVMSYQZSA-N |
SMILES |
CNC1=NC=C(C=C1)C=CC=CC2=NC3=C(S2)C=C(C=C3)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PBB3; J3.303.052E; PBB-3; PBB 3; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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